molecular formula C16H16N8S B2820305 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine CAS No. 2201658-65-1

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine

Número de catálogo: B2820305
Número CAS: 2201658-65-1
Peso molecular: 352.42
Clave InChI: RJRYPOPDZSRJNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H16N8S and its molecular weight is 352.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine. These compounds have shown significant cytotoxic effects against various cancer cell lines:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In vitro assays indicate that similar compounds exhibit IC50 values ranging from 0.15 μM to 2.85 μM against these cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival, particularly through the inhibition of c-Met kinase activity, which is implicated in cell proliferation and metastasis .

Antimicrobial Properties

The compound also possesses antimicrobial activities against a range of pathogens. Studies have demonstrated that derivatives of triazolo-pyridazines exhibit moderate to high antimicrobial effects against both bacterial and fungal strains:

  • Bacteria : Active against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Effective against Candida albicans and Aspergillus fumigatus.

In vitro evaluations have shown that these compounds can significantly inhibit the growth of these pathogens with varying degrees of potency .

Other Biological Activities

Beyond antitumor and antimicrobial effects, this compound has been studied for additional pharmacological properties:

  • Neuroprotective Effects : Compounds in this class have shown potential in protecting neuronal cells from oxidative stress.
  • Antiviral Activity : Some derivatives have been explored for their ability to inhibit viral replication.

Case Studies

Several case studies illustrate the efficacy of compounds related to this compound:

  • In Vitro Cancer Studies : A study demonstrated that a derivative inhibited proliferation in A549 cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another study reported that a synthesized triazolo-pyridazine derivative exhibited an EC50 value of 7.2 μg/mL against Xanthomonas oryzae, outperforming traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyridazine core. Key steps include:

  • Cyclization : Reaction of 6-hydrazineyl-triazolo precursors with acetyl acetone in absolute ethanol under reflux (80°C, 12–24 hours) to form the triazolo-pyridazine scaffold .
  • Azetidine Coupling : Introduction of the azetidine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
  • Thieno-pyrimidine Attachment : Suzuki-Miyaura cross-coupling or SNAr reactions to link the thieno[2,3-d]pyrimidin-4-yl group .
  • Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) or recrystallization to isolate the final product (>95% purity) .

Table 1 : Comparison of Synthetic Protocols

StepReagents/ConditionsYield (%)Reference
Triazolo-pyridazine6-hydrazineyl precursor + acetyl acetone60–75
Azetidine couplingPd catalysts, ligand, base (K2_2CO3_3)40–55
Final purificationReverse-phase HPLC>95 purity

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound, and how can it be validated?

  • Methodological Answer : The compound is hypothesized to inhibit protein kinases (e.g., BRD4) via bivalent binding to bromodomains, disrupting transcriptional regulation . Validation strategies include:

  • In Vitro Kinase Assays : Measure IC50_{50} values against recombinant kinases (e.g., BRD4 BD1/BD2) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • Cellular Assays : Quantify downstream effects (e.g., c-Myc downregulation in cancer cell lines) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : SAR optimization involves systematic structural modifications:

  • Core Modifications : Replace the thieno-pyrimidine group with quinazolinone or pyrolo-pyrimidine to alter binding affinity .
  • Substituent Tuning : Vary methyl/methoxy groups on the triazolo-pyridazine to enhance solubility or selectivity .
  • Bivalent Binding : Introduce linker groups (e.g., polyethylene glycol) to exploit cooperative binding in kinase dimers .
  • Computational Screening : Use QSAR models to prioritize analogs with predicted improved potency .

Q. How can contradictions in biological data (e.g., varying IC50_{50}50​ across assays) be resolved?

  • Methodological Answer : Conflicting data may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Resolution strategies:

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and thermal shift assays .
  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve compound bioavailability .
  • In Vivo Cross-Check : Compare cellular potency (e.g., c-Myc suppression) with in vivo tumor xenograft models .

Q. What in silico methods are recommended to predict binding modes and pharmacokinetics?

  • Methodological Answer : Computational workflows include:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., GROMACS) .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and blood-brain barrier penetration .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions of key residues .

Q. What are key challenges in designing bioassays for this compound?

  • Methodological Answer : Challenges include:

  • Solubility : The compound’s hydrophobicity (logP ~3.5) necessitates DMSO stocks, which may interfere with cell viability .
  • Off-Target Effects : Use isoform-specific kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • Metabolic Stability : Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., azetidine oxidation) .

Propiedades

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-10-19-20-13-3-4-14(21-24(10)13)23-7-11(8-23)22(2)15-12-5-6-25-16(12)18-9-17-15/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRYPOPDZSRJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.